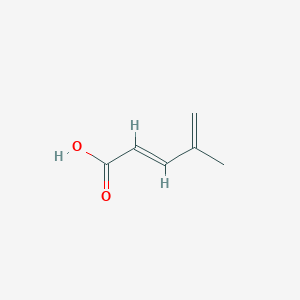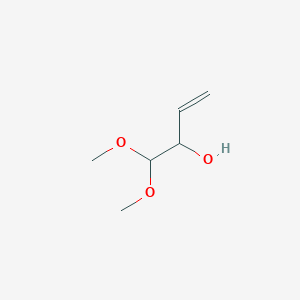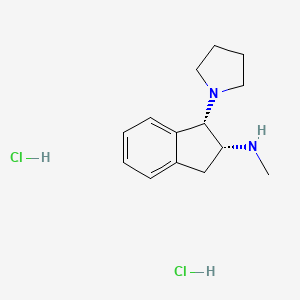
(5-Bromo-3-methylfuran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-3-methylfuran-2-yl)methanol is an organic compound with the molecular formula C6H7BrO2 It is a derivative of furan, a heterocyclic organic compound, and contains both bromine and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-methylfuran-2-yl)methanol typically involves the bromination of 3-methylfuran followed by a hydroxymethylation reaction. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 5-position of 3-methylfuran. The resulting 5-bromo-3-methylfuran is then subjected to a hydroxymethylation reaction using formaldehyde and a base to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions: (5-Bromo-3-methylfuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding methylfuran derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions to replace the bromine atom.
Major Products:
Oxidation: 5-Bromo-3-methylfuran-2-carboxylic acid.
Reduction: 3-Methylfuran-2-ylmethanol.
Substitution: 5-Amino-3-methylfuran-2-ylmethanol or 5-Thio-3-methylfuran-2-ylmethanol.
Aplicaciones Científicas De Investigación
(5-Bromo-3-methylfuran-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Bromo-3-methylfuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Similar Compounds:
2-Bromo-5-methylfuran: Similar structure but lacks the hydroxyl group.
5-Bromo-2-furylmethanol: Similar structure but lacks the methyl group.
3-Methylfuran-2-ylmethanol: Similar structure but lacks the bromine atom.
Uniqueness: this compound is unique due to the presence of both bromine and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H7BrO2 |
|---|---|
Peso molecular |
191.02 g/mol |
Nombre IUPAC |
(5-bromo-3-methylfuran-2-yl)methanol |
InChI |
InChI=1S/C6H7BrO2/c1-4-2-6(7)9-5(4)3-8/h2,8H,3H2,1H3 |
Clave InChI |
DAAZWZMREABZIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









